molecular formula C19H12ClN3O4S B2376942 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide CAS No. 862808-67-1

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

Cat. No. B2376942
CAS RN: 862808-67-1
M. Wt: 413.83
InChI Key: RVSFDKUYWTUKSG-UHFFFAOYSA-N
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Description

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide is a useful research compound. Its molecular formula is C19H12ClN3O4S and its molecular weight is 413.83. The purity is usually 95%.
BenchChem offers high-quality 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Nonlinear Optical (NLO) Materials

Nonlinear optical materials play a crucial role in emerging photonics and optoelectronics. Researchers have explored novel molecular designs to create materials for optical devices. This compound’s unique structure could potentially contribute to NLO applications . Further studies are needed to assess its specific NLO properties.

Organocatalysis

The compound’s functional groups make it an interesting candidate for organocatalysis. Researchers have investigated its potential as a catalyst in various reactions, including Michael-hemiacetalization. Its reactivity and stereochemistry could be harnessed for efficient synthetic transformations .

Biologically Active Molecules

The presence of benzodioxin and oxadiazole moieties suggests potential bioactivity. Scientists have explored derivatives of this compound for their pharmacological effects. Investigating its interactions with biological targets could lead to the development of new drugs or therapeutic agents .

Bacterial Biofilm Inhibition

The compound’s structure includes a sulfamoyl group attached to the benzodioxin ring. This feature has been associated with bacterial biofilm inhibition. Understanding its mechanism of action and optimizing its efficacy could have implications in antimicrobial research .

properties

IUPAC Name

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12ClN3O4S/c20-15-11-3-1-2-4-14(11)28-16(15)17(24)21-19-23-22-18(27-19)10-5-6-12-13(9-10)26-8-7-25-12/h1-6,9H,7-8H2,(H,21,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVSFDKUYWTUKSG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C3=NN=C(O3)NC(=O)C4=C(C5=CC=CC=C5S4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12ClN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-chloro-N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-1-benzothiophene-2-carboxamide

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